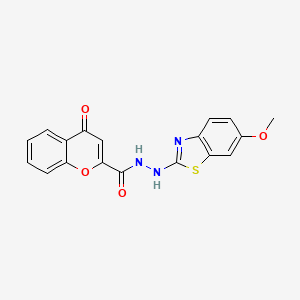

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Description

Properties

IUPAC Name |

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-24-10-6-7-12-16(8-10)26-18(19-12)21-20-17(23)15-9-13(22)11-4-2-3-5-14(11)25-15/h2-9H,1H3,(H,19,21)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRJLULRWHZYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves the condensation of 6-methoxy-2-aminobenzothiazole with 4-oxo-4H-chromene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The benzothiazole and chromene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N’-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Materials Science: The compound is explored for its use in the development of organic semiconductors and liquid crystals.

Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of N’-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzothiazole Derivatives

(a) Methoxy vs. Chloro Substitution

- N-(6-Chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873681-92-6) Structure: Replaces the methoxy group with a chloro substituent and uses a carboxamide linkage instead of carbohydrazide. However, the carboxamide linkage may reduce hydrogen-bonding capacity compared to carbohydrazides . Molecular Formula: C₁₉H₁₃ClN₂O₃S (MW: 384.84 g/mol) .

(b) Fluorinated Analogs

- 4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Structure: Features a fluorine atom on the benzamide ring instead of the chromene-carbohydrazide system.

Chromene-Linked Derivatives

(a) Chromene-Carbohydrazide vs. Chromene-Carboxamide

- 1-Benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide (CAS: 1040651-87-3) Structure: Replaces benzothiazole with a dihydropyridine ring but retains the chromene-carbohydrazide motif.

(b) Chromene-Thiazole Hybrids

- N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives Synthesis: Prepared via Claisen-Schmidt condensation, highlighting the feasibility of chromene-thiazole hybrids.

Antimicrobial Potential

- Benchmark Compound: BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) demonstrated MIC values as low as 3.125 µg/mL against E. coli, attributed to DNA gyrase inhibition .

- Target Compound : The carbohydrazide linkage and chromene moiety may enhance DNA gyrase binding through hydrogen bonding (via –NH– groups) and π-π interactions (chromene ring) .

Comparative Physicochemical Properties

| Compound | logP | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | ~2.26* | ~395.4 | 6-Methoxy, carbohydrazide |

| N-(6-Chloro-benzothiazol-2-yl) analog | 1.5±0.1 | 384.84 | 6-Chloro, carboxamide |

| 4-Fluoro-N-(6-methoxy-benzothiazol) | 2.263 | 302.32 | 4-Fluoro, benzamide |

*Estimated based on for N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide.

Biological Activity

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of benzothiazole and chromene moieties, which contribute to its chemical stability and reactivity. The molecular formula is , and its structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C18H12N2O4S |

| Molecular Weight | 356.36 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical biological pathways:

- Enzyme Inhibition : The compound exhibits inhibitory activity against several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

- Antioxidant Activity : It has been shown to modulate oxidative stress by inhibiting the production of reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Antimicrobial Effects : The compound demonstrates significant antimicrobial properties, inhibiting the growth of various bacterial strains.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. This compound may induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound can interfere with cell cycle progression, leading to increased apoptosis in cancer cells.

- Inhibition of Tumor Growth : Preclinical studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

- Antioxidant Activity Study :

- Anticancer Activity Evaluation :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.